molecular formula C18H15NO4S2 B583157 3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one CAS No. 145499-14-5

3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one

Cat. No.: B583157
CAS No.: 145499-14-5
M. Wt: 373.441
InChI Key: YFXFDTBXLVZZPW-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, an acetyl group, a methylthio group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions to form the quinolinone core.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of the Methylthio Group: The methylthio group can be added via thiolation reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the acetyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone,3-acetyl-4-(methylthio)-: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfonyl group, potentially altering its reactivity and applications.

    2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenyl)-: Lacks the sulfonyl group, which may affect its solubility and biological activity.

Uniqueness

2(1H)-Quinolinone,3-acetyl-4-(methylthio)-8-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which can enhance its chemical stability, solubility, and potential biological activities. This compound’s distinct structure allows for diverse applications in various scientific fields.

Properties

CAS No.

145499-14-5

Molecular Formula

C18H15NO4S2

Molecular Weight

373.441

IUPAC Name

3-acetyl-8-(benzenesulfonyl)-4-methylsulfanyl-1H-quinolin-2-one

InChI

InChI=1S/C18H15NO4S2/c1-11(20)15-17(24-2)13-9-6-10-14(16(13)19-18(15)21)25(22,23)12-7-4-3-5-8-12/h3-10H,1-2H3,(H,19,21)

InChI Key

YFXFDTBXLVZZPW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(C(=CC=C2)S(=O)(=O)C3=CC=CC=C3)NC1=O)SC

Synonyms

2(1H)-Quinolinone, 3-acetyl-4-(methylthio)-8-(phenylsulfonyl)-

Origin of Product

United States

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